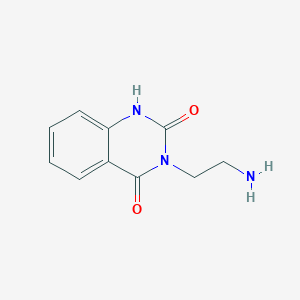

2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)-

Übersicht

Beschreibung

2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- is a heterocyclic compound with a quinazoline core structure. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. Its unique structure, which includes both a quinazoline ring and an aminoethyl group, makes it a valuable compound for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with ethylenediamine, followed by cyclization to form the quinazoline ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries, including pharmaceuticals and agrochemicals.

Analyse Chemischer Reaktionen

Synthetic Routes and Cyclization Reactions

The compound is synthesized via cyclocarbonylation and cyclization strategies. A key method involves reacting 2-aminobenzamide derivatives with (Boc)₂O in acetonitrile under microwave irradiation (150°C, 30 min) with DMAP catalysis, achieving yields up to 92% (Table 1) .

Table 1: Optimization of DMAP-Catalyzed Synthesis

| Reaction Condition | Yield (%) | Reference |

|---|---|---|

| Microwave (150°C, 30 min) | 92 | |

| Room temperature (12 h) | 79 | |

| Without DMAP | 33 |

Alternative routes include:

Functionalization at the Aminoethyl Side Chain

The primary amine group enables nucleophilic substitution and coupling reactions. For example:

-

Amide bond formation with m-anisidine using HATU/Et₃N in DMF (14–77% yields) .

-

Alkylation with 2-methoxybenzyl chloride to form derivatives like RH-34 (CID 10041987) .

Key Reaction Pathway:

Reactivity with Grignard Reagents

The quinazoline core reacts with organometallic reagents:

-

Arylmagnesium halides yield 1,2,3,4-tetrahydro-2,4-diarylquinazoline-2,4-diols (VII) .

-

Alkylmagnesium halides form 4-alkylidene-3,4-dihydroquinazolin-2(1H)-ones (X), which dehydrate to 3,4-dihydro-4-methylenequinazolines (IX) .

Enzyme Inhibition Mechanisms

The compound modulates biological targets through:

-

Active-site binding to inhibit enzymes (e.g., bacterial gyrase) .

-

Receptor interactions altering cellular signaling pathways.

Stability and Degradation Pathways

Under acidic conditions, the compound undergoes:

Wissenschaftliche Forschungsanwendungen

2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The aminoethyl group plays a crucial role in binding to the active sites of enzymes or receptors, thereby modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinazoline: A parent compound with a similar core structure but lacking the aminoethyl group.

2,4-Diaminoquinazoline: A derivative with two amino groups at positions 2 and 4.

3-Aminoquinazoline: A compound with an amino group at position 3, similar to 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)-.

Uniqueness

The presence of both the quinazoline ring and the aminoethyl group in 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- imparts unique chemical and biological properties. This combination allows for versatile chemical modifications and potential biological activities, making it a valuable compound for research and industrial applications.

Biologische Aktivität

Overview

2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and microbiology. This compound features a quinazoline core structure with an aminoethyl substituent, which contributes to its unique pharmacological properties. Research indicates that it exhibits significant anticancer and antimicrobial activities, making it a potential candidate for drug development.

Anticancer Activity

The anticancer properties of 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- are primarily attributed to its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The compound acts on multiple biochemical pathways:

- Inhibition of Monoamine Oxidase (MAO) : By inhibiting MAO, this compound affects neurotransmitter levels in the brain, which can indirectly influence cancer progression.

- EGFR Pathway Modulation : It has been shown to inhibit the epidermal growth factor receptor (EGFR), leading to reduced cell proliferation in cancer cells.

- Cell Cycle Arrest : Studies indicate that it may cause cell cycle arrest at the G1 phase, preventing cancer cells from dividing .

Antimicrobial Activity

In addition to its anticancer effects, 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves:

- Disruption of Bacterial Cell Wall Synthesis : The compound interferes with the synthesis of bacterial cell walls, leading to cell lysis and death .

- Inhibition of DNA Gyrase : Similar to fluoroquinolone antibiotics, it inhibits bacterial DNA gyrase and topoisomerase IV, crucial for DNA replication .

In Vitro Studies

A comprehensive study evaluated the compound's effect on over 60 human tumor cell lines. The results indicated significant inhibition of cell growth with an average logGI50 ranging from -6.1 to -6.45 across various derivatives of quinazoline-2,4(1H,3H)-diones .

| Compound | Average logGI50 |

|---|---|

| 60 | -6.1 |

| 65 | -6.13 |

| 69 | -6.44 |

| 72 | -6.39 |

| 86 | -6.45 |

The structure-activity relationship (SAR) analyses highlighted that specific substitutions at the D2 and D3 positions significantly enhanced anticancer activity.

In Vivo Studies

Preclinical studies in animal models have shown that at lower doses, 2,4(1H,3H)-Quinazolinedione effectively inhibits tumor growth without causing significant toxicity. The compound is metabolized primarily by liver enzymes such as cytochrome P450.

Case Studies

Several case studies have documented the efficacy of quinazoline derivatives in clinical settings:

- Case Study 1 : A patient with metastatic breast cancer exhibited a favorable response to treatment involving a quinazoline derivative similar to 2,4(1H,3H)-Quinazolinedione after showing resistance to conventional therapies.

- Case Study 2 : In a cohort study involving patients with chronic bacterial infections resistant to standard antibiotics, administration of quinazoline derivatives resulted in notable improvements in infection control.

Eigenschaften

IUPAC Name |

3-(2-aminoethyl)-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c11-5-6-13-9(14)7-3-1-2-4-8(7)12-10(13)15/h1-4H,5-6,11H2,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAUXYQQSCPGHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.